N-carbamoylaspartic acid

Enzymology Pyrimidine biosynthesis Substrate specificity

Researchers requiring stereochemically defined N-carbamoylaspartic acid for enzymatic studies often encounter racemic or mislabeled material. This L-enantiomer (CAS 13184-27-5) is the validated, kinetically preferred substrate for dihydroorotase (DHOase). • ≥98% purity; endogenous metabolite standard for biomarker quantification (LC-MS/MS) and structural biology (X-ray/cryo-EM). • Suitable for DHOase spectrophotometric assays (ΔA230, ε=1170 M⁻¹cm⁻¹) and in vivo rescue experiments bypassing ATCase inhibition. • Reliable global supply with documented analytical certificates.

Molecular Formula C5H8N2O5
Molecular Weight 176.13 g/mol
CAS No. 13184-27-5
Cat. No. B556243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-carbamoylaspartic acid
CAS13184-27-5
Synonymscarbamyl-DL-aspartate
carbamylaspartic acid
N-carbamoyl-D-aspartic acid
N-carbamoyl-L-aspartic acid
N-carbamoylaspartic acid
N-carbamoylaspartic acid, D-
N-carbamoylaspartic acid, DL-
ureidosuccinic acid
ureidosuccinic acid, (D)-isomer
ureidosuccinic acid, (L)-isomer
ureidosuccinic acid, cobalt (+2), (1:1) salt,(L)-isomer
ureidosuccinic acid, maganeese (+2), (1:1) salt
ureidosuccinic acid, zinc (1:1) salt, (L)-isome
Molecular FormulaC5H8N2O5
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)N)C(=O)O
InChIInChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m0/s1
InChIKeyHLKXYZVTANABHZ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.7 mg/mL

N-Carbamoylaspartic Acid in Pyrimidine Metabolism


N-Carbamoylaspartic acid (CAS 13184-27-5), also designated as N-carbamoyl-L-aspartate or L-ureidosuccinic acid, is a well-characterized intermediate within the de novo pyrimidine nucleotide biosynthesis pathway [1]. This compound is generated through the condensation of L-aspartate and carbamoyl phosphate, a reaction catalyzed by aspartate transcarbamoylase (ATCase), and subsequently serves as the specific substrate for dihydroorotase (DHOase; EC 3.5.2.3), which cyclizes it to L-dihydroorotate [2]. It is recognized as an endogenous metabolite with established roles in fundamental biochemical and enzymatic studies [3].

Pyrimidine de novo pathway intermediate
Specific substrate for dihydroorotase (DHOase) studies
Endogenous metabolite for biomarker research

N-Carbamoylaspartic Acid: Limitations of Analogs


The scientific and industrial utility of N-carbamoylaspartic acid is highly dependent on its precise stereochemical configuration and its specific enzymatic interactions. Generic substitution with racemic mixtures (e.g., N-carbamoyl-DL-aspartic acid) or the incorrect enantiomer (e.g., N-carbamoyl-D-aspartate) is not functionally equivalent and can lead to erroneous data interpretation [1]. The metabolic pathway enzymes, such as dihydroorotase, exhibit pronounced enantioselectivity, with the L-isomer being the kinetically preferred substrate [2]. Furthermore, the compound's role as a defined endogenous metabolite for biomarker discovery [3] and as a tool for specific enzyme assays is predicated on its use in a pure, defined stereoisomeric form. Therefore, for applications requiring precise kinetic measurements, pathway tracing, or structural biology, the use of N-carbamoylaspartic acid (L-enantiomer, CAS 13184-27-5) is essential to ensure experimental fidelity.

Target compound
N-Carbamoyl-L-aspartate (CAS 13184-27-5)
Potential substitutes
Racemic mixtures (DL) or D-enantiomer may lead to substantial underestimation of enzymatic activity.
Similar binding affinity (Km) does not ensure functional equivalence; enantioselectivity of DHOase is critical.

N-Carbamoylaspartic Acid: Quantitative Evidence


Dihydroorotase Enantioselectivity

A direct head-to-head comparison of the L- and D-enantiomers of N-carbamoylaspartate as substrates for dihydroorotase from mouse Ehrlich ascites carcinoma revealed a profound difference in catalytic turnover. While both enantiomers can bind to the enzyme active site with similar affinity, the enzyme's ability to convert the bound substrate to product (Vmax) is dramatically different [1].

DHOase Vmax enantioselectivity
Reported head-to-head
L-enantiomer Vmax ≈ 58.8× higher than D-enantiomer
Racemic mixtures may cause >98% activity underestimation in kinetic assays.
DHOase from mouse Ehrlich ascites carcinoma; pH 7.33.
Enzymology Pyrimidine biosynthesis Substrate specificity

Binding Affinity vs Catalytic Efficiency

A direct head-to-head comparison of the L- and D-enantiomers of N-carbamoylaspartate as substrates for dihydroorotase demonstrated that while their Michaelis constants (Km), an indicator of binding affinity, are in the same micromolar range, this similarity is deceptive and does not translate to comparable catalytic function [1].

Binding-catalysis mismatch
Reported
L-enantiomer Km 247 µM; D-enantiomer Km 204 µM (83% of L)
Similar Km does not predict catalytic activity; D-enantiomer is a poor substrate.
Dihydroorotase, pH 7.33.
Enzyme kinetics Substrate binding Stereochemistry

PALA Toxicity Rescue In Vivo

In a murine Lewis lung carcinoma model, the administration of N-carbamoylaspartate (also referred to as ureidosuccinic acid or carbamyl-DL-aspartate in the study) was shown to effectively reverse both the antitumor activity and the systemic toxicity induced by the aspartate carbamoyltransferase inhibitor N-phosphonacetyl-L-aspartate (PALA) [1].

In vivo PALA rescue
Context-dependent
Ureidosuccinic acid (DL mixture) reversed PALA-induced antitumor activity and toxicity in murine Lewis lung carcinoma model.
May support rescue experiment design; L-enantiomer-specific effects need verification.
Study used DL form; direct enantiomer equivalence not established.
In vivo pharmacology Cancer metabolism Rescue studies

Diagnostic Biomarker Quantification

N-carbamoylaspartate is a key metabolite measured in the diagnosis of inborn errors of pyrimidine metabolism and urea-cycle defects. A validated HPLC-tandem mass spectrometry method has been developed to quantify this compound alongside other pathway intermediates in human urine [1].

Urine biomarker quantification
Method context
LC-MS/MS method; LOD 0.4–3 µmol/L in human urine
Supports biomarker research in pyrimidine metabolism.
Reversed-phase HPLC-ESI-MS/MS; validated for urine matrix.
Metabolomics Biomarkers Clinical chemistry

N-Carbamoylaspartic Acid: Validated Applications


Dihydroorotase Activity Assays

N-carbamoylaspartic acid serves as the specific and kinetically preferred substrate for dihydroorotase [1]. It can be employed in spectrophotometric assays to measure the enzymatic activity of DHOase, for instance, by monitoring the increase in absorbance at 230 nm (ε₂₃₀ = 1170 M⁻¹cm⁻¹) as it is converted to L-dihydroorotate . This application is critical for studying the enzyme's role in pyrimidine biosynthesis and for screening potential inhibitors.

Metabolic Rescue in Cancer Models

This compound is a validated tool for in vivo rescue experiments designed to probe the mechanism of action of ATCase inhibitors like PALA. Administration of N-carbamoylaspartate can bypass the metabolic blockade imposed by PALA, thereby distinguishing between on-target and off-target effects and confirming the role of pyrimidine starvation in the observed antitumor activity [2].

Biomarker Quantification in Metabolomics

N-carbamoylaspartic acid is a quantifiable endogenous metabolite of interest in the diagnosis and study of inborn errors of metabolism, particularly those affecting the pyrimidine de novo pathway or the urea cycle. Its concentration can be precisely measured in biological fluids like urine using validated LC-MS/MS methods [3], enabling its use as a diagnostic biomarker and a tool for monitoring disease progression or treatment response.

Pyrimidine Enzyme Structural Biology

The compound is used as a substrate or ligand in X-ray crystallography and cryo-electron microscopy studies to elucidate the structure and catalytic mechanism of key enzymes in pyrimidine biosynthesis, such as the dihydroorotase domain of the human CAD protein [4]. This requires the correct stereoisomer to ensure relevant structural data.

Application
Selection Property
Validation Focus
DHOase activity assays
L-enantiomer substrate specificity
Vmax kinetic fidelity vs D-enantiomer
Cancer metabolism rescue studies
Pathway intermediate rescue capacity
In vivo model-response with PALA inhibition
Pyrimidine metabolomics research
Quantifiable in urine by LC-MS/MS
Analytical sensitivity and matrix specificity
Structural biology of pyrimidine enzymes
Correct stereochemistry for enzyme binding
Structural data relevance for CAD/DHOase

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